5,7-Difluoro-4-hydroxyquinoline-3-carbonitrile
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Overview
Description
5,7-Difluoro-4-hydroxyquinoline-3-carbonitrile is a chemical compound with the molecular formula C10H4F2N2O and a molecular weight of 206.15 g/mol . It is a derivative of quinoline, a heterocyclic aromatic organic compound. The presence of fluorine atoms at positions 5 and 7, a hydroxyl group at position 4, and a nitrile group at position 3 make this compound unique and potentially useful in various scientific applications.
Preparation Methods
The synthesis of 5,7-Difluoro-4-hydroxyquinoline-3-carbonitrile can be achieved through several methods. One common approach involves the reaction of anthranilic acid derivatives with appropriate fluorinating agents . The reaction conditions typically include the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Chemical Reactions Analysis
5,7-Difluoro-4-hydroxyquinoline-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The fluorine atoms can be substituted with other halogens or functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5,7-Difluoro-4-hydroxyquinoline-3-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Mechanism of Action
The mechanism of action of 5,7-Difluoro-4-hydroxyquinoline-3-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. The fluorine atoms and hydroxyl group play crucial roles in binding to active sites, while the nitrile group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar compounds to 5,7-Difluoro-4-hydroxyquinoline-3-carbonitrile include other fluorinated quinoline derivatives such as:
- 5,7-Difluoroquinoline
- 4-Hydroxyquinoline-3-carbonitrile
- 5,7-Dichloro-4-hydroxyquinoline-3-carbonitrile
Compared to these compounds, this compound is unique due to the specific combination of fluorine atoms, hydroxyl group, and nitrile group, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
5,7-difluoro-4-oxo-1H-quinoline-3-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4F2N2O/c11-6-1-7(12)9-8(2-6)14-4-5(3-13)10(9)15/h1-2,4H,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOFRDVZHEZZMRG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1NC=C(C2=O)C#N)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4F2N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60610624 |
Source
|
Record name | 5,7-Difluoro-4-oxo-1,4-dihydroquinoline-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60610624 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
541505-11-7 |
Source
|
Record name | 5,7-Difluoro-4-hydroxy-3-quinolinecarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=541505-11-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5,7-Difluoro-4-oxo-1,4-dihydroquinoline-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60610624 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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